molecular formula C13H11NO3 B14300447 3-Methyl-2-nitro-6-phenylphenol CAS No. 114184-75-7

3-Methyl-2-nitro-6-phenylphenol

Cat. No.: B14300447
CAS No.: 114184-75-7
M. Wt: 229.23 g/mol
InChI Key: DKGAPOGFCNSXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-nitro-6-phenylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitro-6-phenylphenol can be achieved through several methods. One common approach involves the nitration of 3-methyl-6-phenylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitro-6-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-2-nitro-6-phenylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-nitro-6-phenylphenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The phenol group can form hydrogen bonds with proteins, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-nitro-6-phenylphenol is unique due to the presence of both a methyl group and a phenyl group on the phenol ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114184-75-7

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-methyl-2-nitro-6-phenylphenol

InChI

InChI=1S/C13H11NO3/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8,15H,1H3

InChI Key

DKGAPOGFCNSXIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.